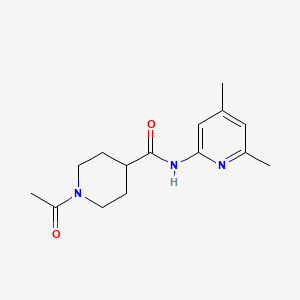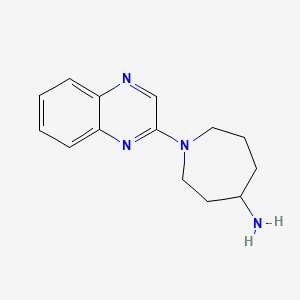![molecular formula C20H26N2O2S B5351865 N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B5351865.png)
N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}benzenesulfonamide, also known as N-(4-(4-methylpiperidin-1-yl)phenethyl)benzenesulfonamide or MP-10, is a chemical compound that has been studied for its potential use in medicinal chemistry. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of MP-10 is not fully understood, but it is believed to act on multiple targets in the brain. MP-10 has been found to modulate the activity of dopamine and serotonin receptors, as well as the activity of the enzyme monoamine oxidase. These effects may contribute to its neuroprotective and antipsychotic properties.
Biochemical and Physiological Effects
MP-10 has been found to have a range of biochemical and physiological effects. In addition to its effects on dopamine and serotonin receptors, MP-10 has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal growth and survival. MP-10 has also been found to reduce levels of inflammatory cytokines, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MP-10 in lab experiments is its relatively low toxicity and lack of significant side effects. However, its complex mechanism of action and multiple targets may make it difficult to study in isolation. Additionally, the synthesis of MP-10 is relatively complex and may be challenging for some labs to replicate.
Direcciones Futuras
There are several potential future directions for research on MP-10. One area of interest is its potential use in treating other neurodegenerative disorders, such as Alzheimer's disease. MP-10 has also been found to have anti-inflammatory effects, which may make it a promising candidate for treating inflammatory conditions such as multiple sclerosis. Additionally, further research is needed to fully understand the mechanisms underlying MP-10's effects on dopamine and serotonin receptors, which may lead to the development of more targeted therapies for psychiatric disorders.
Métodos De Síntesis
The synthesis of MP-10 involves several steps, starting with the reaction of 4-methylpiperidine with 4-bromoacetophenone to form 4-(4-methylpiperidin-1-yl)acetophenone. This intermediate is then reacted with sodium hydride and benzenesulfonyl chloride to form N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}benzenesulfonamide{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}benzenesulfonamide.
Aplicaciones Científicas De Investigación
MP-10 has been studied for its potential use in treating a range of medical conditions, including Parkinson's disease, schizophrenia, and drug addiction. In Parkinson's disease, MP-10 has been found to protect dopaminergic neurons from damage and improve motor function. In schizophrenia, MP-10 has been shown to have antipsychotic effects, possibly by modulating dopamine and serotonin receptor activity. In drug addiction, MP-10 has been found to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
N-[1-[4-(4-methylpiperidin-1-yl)phenyl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-16-12-14-22(15-13-16)19-10-8-18(9-11-19)17(2)21-25(23,24)20-6-4-3-5-7-20/h3-11,16-17,21H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJXLSIGNRVPCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)C(C)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-{[(2-furylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5351783.png)
![ethyl 2-[5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5351807.png)
![3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B5351813.png)
![5-isopropyl-N-(1H-tetrazol-5-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5351820.png)
![4-(2-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-1-hydroxyethyl)phenol](/img/structure/B5351824.png)
![4-[(5-ethyl-2-methylpyrimidin-4-yl)amino]-1-(1-naphthylmethyl)pyrrolidin-2-one](/img/structure/B5351827.png)
![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-(3-methoxypropanoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5351833.png)
![3-(allylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5351841.png)

![1-(4-chlorobenzyl)-N-{[4-(dimethylamino)-1-methyl-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5351862.png)

![N-methyl-1-propyl-N-[1-(2-thienyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5351869.png)

![4-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-N-methyl-4-oxobutanamide](/img/structure/B5351879.png)